molecular formula C14H18BrNO4 B2797435 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide CAS No. 1351591-66-6

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide

Cat. No.: B2797435
CAS No.: 1351591-66-6
M. Wt: 344.205
InChI Key: DEYYBTUMPBCUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide is a brominated benzamide derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxymethyl group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines a halogenated aromatic core with a polar, oxygen-rich heterocyclic moiety.

Properties

IUPAC Name

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-19-10-2-3-12(15)11(8-10)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYYBTUMPBCUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the hydroxytetrahydropyran group through a series of nucleophilic substitution reactions. The final step often involves the methoxylation of the benzamide ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can produce an amide derivative.

Scientific Research Applications

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxytetrahydropyran ring may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The methoxybenzamide group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide with analogous benzamide derivatives, focusing on structural features, physicochemical properties, and synthetic pathways.

Substituent Variations on the Amide Nitrogen
  • Compound 1g: 2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide Key differences: The amide nitrogen is substituted with a tert-butylamino-acetyl group instead of a tetrahydropyranylmethyl group. Properties: Melting point (153–155°C), Rf = 0.30 (50% EtOAc/petroleum ether), and lower polarity due to the hydrophobic tert-butyl group .
  • Compound 5o: 2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide Key differences: Incorporates a 4-bromophenyl-phenethylamino ethyl chain, introducing additional aromaticity and halogenation. Properties: Higher melting point (191–192°C) and Rf = 0.48 (same solvent system), indicating increased molecular weight and polarity .

Table 1: Comparison of Amide-Substituted Bromobenzamides

Compound Amide Substituent Melting Point (°C) Rf Yield (%)
Target compound (4-Hydroxyoxan-4-yl)methyl Not reported
1g 2-(tert-Butylamino)-2-oxoethyl 153–155 0.30 42
5o 1-(4-Bromophenyl)-2-oxoethyl 191–192 0.48 51
Variations in Aromatic Substitution
  • Compound 20n () : 2-Bromo-N-((3-(4-bromophenyl)isoxazol-5-yl)methyl)ethanamide
    • Key differences : Replaces the methoxy-benzamide core with an isoxazole ring and a bromophenyl group.
    • Properties : Higher lipophilicity due to the isoxazole and bromophenyl groups; synthesized as a yellow oil (73% yield) .
  • Intermediate 30 () : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
    • Key differences : Contains multiple halogen substitutions (Br, Cl, F) and a trifluoropropoxy group.
    • Properties : Enhanced metabolic stability due to fluorine atoms; synthesized in 90% yield .

Q & A

(Basic) What are the typical synthetic routes for 2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide?

The synthesis of this compound involves multi-step reactions, typically starting with bromination of a methoxybenzoic acid derivative. Key steps include:

  • Bromination : Introduction of bromine at the ortho position of the methoxy-substituted benzamide core using agents like N-bromosuccinimide (NBS) under controlled conditions .
  • Amide Bond Formation : Coupling the brominated benzoic acid derivative with the hydroxyl-oxane-containing amine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final benzamide structure. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often employed, with reaction temperatures optimized between 0°C and room temperature .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) is critical for isolating the pure product .

(Basic) What characterization techniques are essential for confirming the structure of this compound?

Rigorous structural validation requires:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and hydroxyl-oxane protons (δ 3.0–4.5 ppm) confirm substituent positions .
    • 13C NMR : Signals for carbonyl carbons (~δ 165–170 ppm) and quaternary carbons in the oxane ring (~δ 70–80 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+ or [M+Na]+) and isotopic pattern matching bromine (1:1 ratio for 79Br/81Br) .
  • Infrared (IR) Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) confirm functional groups .

(Advanced) How can researchers optimize reaction conditions to improve the yield of this compound?

Yield optimization hinges on:

  • Catalyst Selection : Using DMAP (4-dimethylaminopyridine) as a catalyst accelerates amide bond formation while reducing side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful drying to avoid hydrolysis of sensitive groups .
  • Temperature Control : Lower temperatures (0–5°C) during bromination minimize over-bromination, while room temperature is optimal for coupling reactions .
  • Workup Strategies : Quenching reactions with ice-cold water precipitates intermediates, reducing losses during extraction .

(Advanced) What strategies are recommended for resolving contradictory spectroscopic data during structural elucidation?

Conflicting data (e.g., ambiguous NMR peaks) can be addressed by:

  • 2D NMR Techniques :
    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates 1H and 13C signals to assign overlapping proton environments, such as distinguishing oxane ring protons from benzamide protons .
    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies spatial proximity between protons (e.g., confirming the orientation of the hydroxyl-oxane substituent) .
  • Isotopic Labeling : Introducing deuterated analogs helps isolate specific signals in complex spectra .
  • Comparative Analysis : Benchmarking against structurally similar compounds (e.g., brominated benzamides with analogous substituents) resolves ambiguities .

(Advanced) How should one design experiments to investigate the biological activity of this compound?

Key considerations include:

  • Target Selection : Prioritize enzymes or receptors with known affinity for brominated aromatics (e.g., kinases, GPCRs) or hydroxyl-oxane motifs (e.g., carbohydrate-binding proteins) .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination .
    • Cellular Uptake : Radiolabel the compound (e.g., with 14C) to track intracellular accumulation in cancer cell lines .
  • Control Experiments : Include structurally analogous compounds (e.g., non-brominated or methoxy-free derivatives) to isolate the role of specific substituents .
  • Data Validation : Replicate results across orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) to confirm mechanistic hypotheses .

(Advanced) How can researchers address challenges in scaling up the synthesis for in vivo studies?

  • Process Intensification :
    • Flow Chemistry : Continuous flow systems improve heat/mass transfer during bromination and coupling steps, reducing batch variability .
    • Solvent Recycling : Recover DMF or DCM via distillation to lower costs and environmental impact .
  • Purification Scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for high-purity bulk material .
  • Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) to optimize formulations (e.g., lyophilization for long-term storage) .

(Basic) What are the key physicochemical properties of this compound relevant to drug discovery?

  • LogP : Predicted to be ~2.5–3.5 (moderate lipophilicity) due to bromine and methoxy groups, suggesting reasonable membrane permeability .
  • Aqueous Solubility : Limited solubility in water (<1 mg/mL), necessitating DMSO or cyclodextrin-based vehicles for in vitro assays .
  • pKa : The hydroxyl group on the oxane ring has an estimated pKa of ~9–10, making it partially ionized at physiological pH .

(Advanced) What computational tools can predict the binding mode of this compound to biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Glide models interactions with target proteins (e.g., kinase ATP-binding pockets) using the compound’s 3D structure .
  • MD Simulations : GROMACS or AMBER simulations assess binding stability over time, highlighting critical hydrogen bonds (e.g., between the amide carbonyl and catalytic lysine residues) .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis identifies structural features (e.g., bromine position) correlating with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.